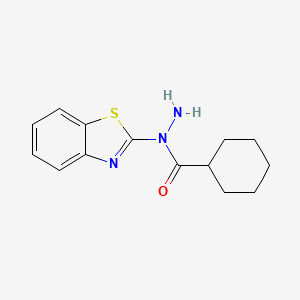![molecular formula C24H18ClFN2O4 B14947046 (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution reactions:
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups.
Reduction: Reduction reactions can target the pyrazole ring and the carbonyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-1-{4-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
- 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
Uniqueness
The unique combination of functional groups in 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H18ClFN2O4 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(4E)-4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18ClFN2O4/c1-31-22-13-15(10-11-21(22)32-14-16-6-2-3-7-18(16)25)12-17-23(29)27-28(24(17)30)20-9-5-4-8-19(20)26/h2-13H,14H2,1H3,(H,27,29)/b17-12+ |
InChI Key |
UQLYWSDUMHKLLF-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![4-iodo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14947035.png)

![7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947054.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
![3-acetyl-6-methyl-2-[(3-methylphenyl)amino]-4H-pyran-4-one](/img/structure/B14947064.png)
